1'-Tosylspiro[indene-1,4'-piperidine]
Description
1'-Tosylspiro[indene-1,4'-piperidine] is a spirocyclic compound featuring a fused indene-piperidine scaffold with a tosyl (para-toluenesulfonyl) group at the 1'-position. The spiro architecture confers conformational rigidity, making it valuable in medicinal chemistry for targeting enzymes and receptors. The tosyl group enhances electrophilicity and may improve binding affinity to biological targets by participating in hydrophobic or hydrogen-bonding interactions.
Synthesis of such compounds often involves sulfonylation of a spiro[indene-1,4'-piperidine] amine precursor. For example, sulfonylation using tosyl chloride in the presence of a base (e.g., NaHCO₃) can introduce the tosyl group, as demonstrated in analogous spiro-piperidine sulfonamide syntheses . The molecular formula of 1'-Tosylspiro[indene-1,4'-piperidine] is estimated as C₂₀H₂₃NO₂S (calculated by adding the tosyl moiety, C₇H₇SO₂, to the base spiro structure C₁₃H₁₇N ).
Properties
Molecular Formula |
C20H21NO2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1'-(4-methylphenyl)sulfonylspiro[indene-1,4'-piperidine] |
InChI |
InChI=1S/C20H21NO2S/c1-16-6-8-18(9-7-16)24(22,23)21-14-12-20(13-15-21)11-10-17-4-2-3-5-19(17)20/h2-11H,12-15H2,1H3 |
InChI Key |
VRVIZJNFYYAUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C=CC4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Protecting Groups
tert-Butyl 5-Methylspiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 1160247-60-8)
- Structure : Features a tert-butyl carbamate (Boc) protecting group instead of tosyl.
- Molecular Formula: C₁₉H₂₅NO₂ .
- Properties : The Boc group increases lipophilicity (logP ~3.5 predicted), enhancing membrane permeability but reducing solubility in aqueous media. Used as an intermediate in drug discovery for ease of deprotection under acidic conditions.
- Synthesis : Prepared via condensation and hydroboration-oxidation steps, followed by Boc protection .
tert-Butyl 3-Oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS: 159634-59-0)
- Structure : Includes a ketone moiety on the indene ring and a Boc group.
- Molecular Formula: C₁₈H₂₃NO₃ .
Comparison with 1'-Tosylspiro : The tosyl group’s electron-withdrawing nature may enhance stability against hydrolysis compared to Boc, which is acid-labile. Tosyl derivatives are more likely to engage in π-π stacking due to the aromatic sulfonyl group.
Brominated Derivatives
5- and 6-Bromospiro[indene-1,4'-piperidine]
- Structure : Bromine substituents at the 5- or 6-position of the indene ring .
- Molecular Formula : C₁₃H₁₆BrN (MW: 282.18).
- Applications : Bromine serves as a handle for further functionalization (e.g., Suzuki coupling). These derivatives are intermediates in synthesizing PET tracers for imaging vesicular acetylcholine transporters (VAChT) .
- Synthesis : Direct bromination of the spiro[indene-1,4'-piperidine] scaffold using bromine or electrophilic brominating agents.
Comparison with 1'-Tosylspiro : Brominated analogues prioritize reactivity for downstream modifications, whereas the tosyl group focuses on target binding.
Other Spiro Piperidine Derivatives
Spiro[indene-1,4'-piperidine] Hydrochloride (CAS: 137730-67-7)
Spiro[indene-1,4'-piperidin]-3(2H)-one (CAS: 231938-20-8)
- Structure : Incorporates a ketone at the 3-position of the indene ring.
- Molecular Formula: C₁₃H₁₅NO (MW: 201.27) .
- Use : Explored in CNS drug discovery due to improved blood-brain barrier penetration.
Data Table: Key Comparisons
Discussion
- Structure-Activity Relationships (SAR) : The tosyl group’s sulfonyl moiety may improve binding to polar enzyme pockets, whereas bulkier groups like Boc enhance lipophilicity. Bromine substituents enable diversification via cross-coupling reactions.
- Synthetic Challenges : Sulfonylation (as in 1'-Tosylspiro) requires careful control of reaction conditions to avoid over-sulfonation , while bromination demands regioselective catalysts .
Preparation Methods
Tosyl-Protected Piperidine Precursors
A common approach involves synthesizing the piperidine ring first, followed by tosylation and spirocyclization. For example, p-toluenesulfonyl chloride (TsCl) is widely used to protect secondary amines, as demonstrated in the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate. Here, TsCl reacts with a piperidine intermediate in dichloromethane (DCM) at 25°C for 12 hours, achieving near-quantitative tosylation. This method avoids side reactions such as over-sulfonation, ensuring high functional group compatibility.
Spiroannulation via Radical Cyclization
The Royal Society of Chemistry’s protocol for spirocyclic pyrrolidines provides a template for spiro[indene-piperidine] formation. Using N-bromosuccinimide (NBS) and hexafluoroisopropanol (HFIP) under blue LED light, allyl sulfonamides undergo radical-mediated cyclization with alkenes (e.g., indene) to form spiro junctions. This method leverages the stability of tertiary carbon radicals, directing regioselective bond formation at the indene’s exocyclic double bond.
Detailed Synthetic Protocols
Method A: Tosylation Followed by Spirocyclization
Step 1: Synthesis of N-Tosylpiperidine
-
Reagents : Piperidine, p-toluenesulfonyl chloride (1.1 eq), DCM, triethylamine (2 eq).
-
Procedure : Piperidine (1.0 eq) is dissolved in DCM under nitrogen. TsCl (1.1 eq) is added dropwise at 0°C, followed by triethylamine. The mixture stirs at 25°C for 12 hours.
-
Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine. After drying (Na₂SO₄), solvent removal yields N-tosylpiperidine as a white solid (92% yield).
Step 2: Radical Spirocyclization with Indene
-
Reagents : N-Tosylpiperidine (1.0 eq), indene (2.0 eq), NBS (1.2 eq), HFIP/DCM (1:1 v/v).
-
Procedure : N-Tosylpiperidine and indene are dissolved in HFIP/DCM. NBS is added portionwise under blue LED irradiation (456 nm) at 25°C for 36 hours.
-
Workup : The reaction is quenched with Na₂S₂O₃, extracted with DCM, and purified via silica gel chromatography (20% EtOAc/hexane) to afford 1'-Tosylspiro[indene-1,4'-piperidine] as a colorless oil (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 36 h |
| Yield | 68% |
| Purity (HPLC) | >95% |
Method B: One-Pot Spiroannulation and Tosylation
Step 1: In Situ Generation of N-Tosyl Intermediate
-
Reagents : Piperidine, indene, TsCl (1.2 eq), NBS (1.1 eq), tetra-n-butylammonium tetraphenylborate (0.1 eq), acetonitrile.
-
Procedure : Piperidine and indene are mixed in acetonitrile. TsCl and NBS are added sequentially at 15°C, followed by the catalyst. The mixture refluxes at 80°C for 8 hours.
-
Workup : Vacuum distillation removes acetonitrile, and the residue is recrystallized (DCM/n-heptane, 1:4) to yield the product (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.1 eq |
| Recrystallization | DCM/n-heptane (1:4) |
| Yield | 58% |
Comparative Analysis of Methodologies
Yield and Efficiency
Functional Group Tolerance
-
Method A tolerates electron-deficient alkenes but is sensitive to steric hindrance.
-
Method B’s catalytic system (tetra-n-butylammonium tetraphenylborate) enhances solubility of polar intermediates, enabling reactions with bulky substrates.
Optimization Strategies
Solvent Effects
-
HFIP/DCM : Enhances radical stability and selectivity in Method A.
-
Acetonitrile : Promotes polar transition states in Method B, accelerating spiroannulation.
Scalability and Industrial Relevance
Method B’s one-pot protocol is more amenable to large-scale production due to fewer purification steps and standard reflux conditions. However, Method A’s superior yield makes it preferable for small-scale, high-value applications.
Q & A
Q. What are the most reliable synthetic routes for 1'-Tosylspiro[indene-1,4'-piperidine], and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves spirocyclization and tosylation steps. Key parameters include:
- Catalyst selection : Use Pd-catalyzed cross-coupling for spiro core formation, as demonstrated in analogous spiro[indene-piperidine] systems .
- Temperature control : Maintain 80–100°C during tosylation to minimize side reactions .
- Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) improves purity (>95%) .
Yield optimization requires iterative adjustment of stoichiometry (e.g., 1.2 equivalents of tosyl chloride) and inert atmosphere (N₂/Ar) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of 1'-Tosylspiro[indene-1,4'-piperidine]?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic signals for the spiro junction (e.g., quaternary carbon at δ 60–65 ppm in ¹³C NMR) and tosyl group (aromatic protons at δ 7.2–7.8 ppm) .
- IR Spectroscopy : Confirm sulfonamide C–S stretching (1150–1200 cm⁻¹) and sp³ C–N bonds (1020–1100 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Q. How can researchers assess preliminary biological activity of this compound in receptor-binding studies?
Methodological Answer:
- In vitro assays : Use competitive binding assays (e.g., radioligand displacement) against GPCRs or serotonin receptors, which are common targets for spiro-piperidine analogs .
- Dose-response curves : Test concentrations from 1 nM to 10 µM to determine IC₅₀ values .
- Control experiments : Include known antagonists (e.g., ketanserin for 5-HT₂A receptors) to validate assay reliability .
Advanced Research Questions
Q. How can contradictory data in receptor-binding affinity studies be resolved?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Address this by:
- Orthogonal assays : Compare radioligand displacement results with functional assays (e.g., cAMP accumulation or calcium flux) .
- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites, prioritizing conserved residues (e.g., Asp155 in 5-HT₂A) .
- Meta-analysis : Reconcile discrepancies by reviewing batch-specific purity data (e.g., HPLC traces) and solvent effects (DMSO vs. aqueous buffers) .
Q. What strategies enable enantioselective synthesis of 1'-Tosylspiro[indene-1,4'-piperidine]?
Methodological Answer:
- Chiral catalysts : Employ asymmetric organocatalysts (e.g., Jacobsen’s thiourea catalysts) during spirocyclization to induce stereocontrol .
- Resolution techniques : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column) for racemate separation .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .
Q. How can computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use QSAR models in Schrödinger’s ADMET Predictor or SwissADME to estimate hepatic clearance and CYP450 inhibition .
- Metabolite identification : Simulate Phase I metabolism (e.g., cytochrome-mediated oxidation) with software like Meteor (Lhasa Ltd.) .
- In silico toxicity : Screen for hERG channel binding (ProTox-II) and mutagenicity (Ames test models) .
Theoretical and Methodological Frameworks
Q. How should researchers align studies of this compound with existing pharmacological theories?
Methodological Answer:
- Receptor theory : Link binding data to allosteric modulation hypotheses (e.g., two-state models for GPCRs) .
- Structure-activity relationships (SAR) : Map substituent effects (e.g., tosyl group vs. benzyl analogs) to thermodynamic parameters (ΔG, ΔH) using Isothermal Titration Calorimetry (ITC) .
- Kinetic modeling : Apply the Cheng-Prusoff equation to distinguish competitive vs. noncompetitive inhibition mechanisms .
Q. What experimental designs minimize bias in preclinical efficacy studies?
Methodological Answer:
- Blinded protocols : Assign compound aliquots randomly and use third-party analysts for data collection .
- Reproducibility checks : Replicate key findings in independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
- Negative controls : Include vehicle-only groups and inactive enantiomers to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
